molecular formula C21H30N4O B6753087 N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]adamantane-2-carboxamide

N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]adamantane-2-carboxamide

Cat. No.: B6753087
M. Wt: 354.5 g/mol
InChI Key: YYDRDQAAAAKRFX-UHFFFAOYSA-N
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Description

N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]adamantane-2-carboxamide is a complex organic compound featuring a unique structure that combines a pyridazine ring, a piperidine ring, and an adamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]adamantane-2-carboxamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Pyridazine Ring: The 6-methylpyridazine moiety is introduced via a nucleophilic substitution reaction, where the piperidine intermediate reacts with a suitable pyridazine derivative.

    Attachment of the Adamantane Group: The adamantane-2-carboxamide is attached through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridazine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]adamantane-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure makes it a potential candidate for binding studies with proteins and nucleic acids.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. The combination of the adamantane moiety, known for its antiviral properties, with the pyridazine and piperidine rings, could lead to the development of new drugs with enhanced efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]adamantane-2-carboxamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with viral proteins, potentially inhibiting their function. The pyridazine and piperidine rings can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(6-chloropyridazin-3-yl)piperidin-3-yl]adamantane-2-carboxamide
  • N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]adamantane-2-carboxylic acid
  • N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]adamantane-2-carboxylate

Uniqueness

N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]adamantane-2-carboxamide is unique due to the specific combination of its structural components. The presence of the adamantane moiety provides enhanced stability and potential antiviral properties, while the pyridazine and piperidine rings offer opportunities for diverse chemical modifications and biological interactions. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]adamantane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O/c1-13-4-5-19(24-23-13)25-6-2-3-18(12-25)22-21(26)20-16-8-14-7-15(10-16)11-17(20)9-14/h4-5,14-18,20H,2-3,6-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDRDQAAAAKRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)NC(=O)C3C4CC5CC(C4)CC3C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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